3,4-Pyridinedicarboxylic anhydride
Overview
Description
3,4-Pyridinedicarboxylic anhydride is an important organic intermediate. It is used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Synthesis Analysis
The synthesis of 3,4-Pyridinedicarboxylic anhydride involves various processes. For instance, it can be converted to the corresponding monomethyl ester on treatment with NaOMe followed by acidic workup . It’s also worth noting that this compound is a part of the larger family of Pyridinedicarboxylic acids, which come in several isomers .
Chemical Reactions Analysis
3,4-Pyridinedicarboxylic anhydride, like other anhydrides, can undergo various chemical reactions. For instance, anhydrides react with amines to form amides . The general mechanism of anhydride reactions involves nucleophilic attack on the carbonyl followed by the removal of the leaving group .
Physical And Chemical Properties Analysis
3,4-Pyridinedicarboxylic anhydride is a white to light yellow solid . It decomposes in water . Other physical and chemical properties include a density of 1.6±0.1 g/cm3, a boiling point of 734.4±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.5 mmHg at 25°C .
Scientific Research Applications
Polymorphism and Hydrogen Bonding in Cinchomeronic Acid :
- 3,4-Pyridinedicarboxylic acid is used as a multifunctional ligand in coordination chemistry.
- Its polymorphs were studied using single crystal X-ray diffraction, powder X-ray diffraction, solid-state NMR, and computational methods (Evans et al., 2008).
An Unusual Synthesis of Nicotinamides :
- The reaction of 2,3-pyridinedicarboxylic anhydride with substituted aniline in acetic acid produced nicotinamide and a cyclic imide derivative (Harrington, 1993).
Molecular Structure Investigation of 3,4-Pyridinedicarboxylic Acid :
- Structural and vibrational analysis using experimental techniques like FT-IR, FT-Raman, NMR, UV, and quantum chemical calculations.
- Explored different monomer, dimer, and anion conformers of 3,4-Pyridinedicarboxylic acid (Karabacak et al., 2015).
Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards Nitrogen Nucleophilic Reagents :
- Explored the synthesis of arylcarbamoylpyridinecarboxylic acid and pyrrolopyridine derivatives.
- Investigated antimicrobial activities of these compounds (Ammar et al., 2011).
Synthesis, Structure and Theoretical Simulation of a Zinc(II) Coordination Complex :
- Study on hydrolytic opening reaction of 2,3-pyridine dicarboxylic anhydride with zinc dichloride.
- Formation of a chelate complex and analysis of intermolecular interactions (Soudani et al., 2020).
Analysis of Carboxylate Coordination Function of Isomeric Lanthanide Pyridinedicarboxylates :
- Investigated IR spectra of salts of isomers of pyridinedicarboxylic acid.
- Studied properties and spectra differences based on bonding manner of carboxylate groups and coordination of heterocyclic nitrogen atom (Puntus et al., 2004).
Dimethyl Cathate Synthesis and Pharmacological Investigation
:
- Synthesized dimethyl cathate from 3,4-pyridinedicarboxylic acid anhydride and investigated its pharmacological properties (Stein & Nencini, 1989).
Electroreductive Synthesis of Dihydro- and Tetrahydropyridine Dicarboxylic Acid Derivatives :
- Explored electroreduction of pyridinedicarboxylic acid derivatives in methanol.
- Investigated selective hydrogenation and formation of different dihydropyridine derivatives (Kita et al., 1999).
Safety And Hazards
properties
IUPAC Name |
furo[3,4-c]pyridine-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3NO3/c9-6-4-1-2-8-3-5(4)7(10)11-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKMGUPDWTWQFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963628 | |
Record name | Furo[3,4-c]pyridine-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Pyridinedicarboxylic anhydride | |
CAS RN |
4664-08-8 | |
Record name | 3,4-Pyridinedicarboxylic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Pyridinedicarboxylic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furo[3,4-c]pyridine-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,3H-furo[3,4-c]pyridine-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-Pyridinedicarboxylic anhydride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUG58X2BRB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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